An In-depth Technical Guide to t-Boc-N-amido-PEG2-C6-Cl: A Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)
An In-depth Technical Guide to t-Boc-N-amido-PEG2-C6-Cl: A Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterobifunctional linker, t-Boc-N-amido-PEG2-C6-Cl. This molecule is a valuable building block in the rapidly evolving field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document will detail its chemical and physical properties, its core application in PROTAC development, and provide detailed experimental protocols for its use. Furthermore, a logical workflow for the synthesis of a PROTAC utilizing this linker is presented visually.
Introduction to t-Boc-N-amido-PEG2-C6-Cl
t-Boc-N-amido-PEG2-C6-Cl, with the IUPAC name tert-butyl (2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)carbamate, is a bifunctional molecule designed for sequential chemical conjugation. It incorporates three key features:
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A tert-butyloxycarbonyl (t-Boc) protected amine: This protecting group provides a stable amine that can be selectively deprotected under mild acidic conditions, allowing for a controlled, stepwise synthesis.
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A polyethylene (B3416737) glycol (PEG) spacer: The two-unit PEG spacer (PEG2) is a hydrophilic linker that can enhance the aqueous solubility and improve the pharmacokinetic properties of the final PROTAC molecule.[1]
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A terminal chloroalkane: The six-carbon alkyl chloride (C6-Cl) serves as a reactive handle for nucleophilic substitution, enabling covalent linkage to a ligand for a target protein of interest.
These features make t-Boc-N-amido-PEG2-C6-Cl an ideal tool for the modular assembly of PROTACs.
Physicochemical Properties
A summary of the key quantitative data for t-Boc-N-amido-PEG2-C6-Cl is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₃₀ClNO₄ | [2] |
| Molecular Weight | 323.86 g/mol | [2] |
| CAS Number | 920264-35-3 | [2] |
| Appearance | To be determined (typically a solid or oil) | [2] |
| Purity | >98% (typical) | [2] |
| Solubility | Soluble in organic solvents such as DMF and DMSO. | [3] |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C, dry and dark. Long term (months to years) at -20°C. | [2] |
Core Application: PROTAC Synthesis
The primary application of t-Boc-N-amido-PEG2-C6-Cl is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The linker plays a critical role in a PROTAC's efficacy by connecting the target protein ligand and the E3 ligase ligand at an optimal distance and orientation to facilitate the formation of a stable ternary complex.[4]
The use of t-Boc-N-amido-PEG2-C6-Cl in PROTAC synthesis follows a logical, two-step conjugation strategy, which is illustrated in the workflow diagram below.
Experimental Protocols
The following protocols are generalized procedures for the two key steps in utilizing t-Boc-N-amido-PEG2-C6-Cl for PROTAC synthesis. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Protocol 1: Alkylation of a Target Protein Ligand
This protocol describes the conjugation of the chloro-terminus of the linker to a nucleophilic group (e.g., a phenol (B47542) or amine) on the target protein ligand.
Materials:
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Target protein ligand with a nucleophilic handle
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t-Boc-N-amido-PEG2-C6-Cl
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Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
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A non-nucleophilic base (e.g., potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA))
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Inert atmosphere (e.g., nitrogen or argon)
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Standard laboratory glassware and magnetic stirrer
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Analytical tools for reaction monitoring (e.g., TLC or LC-MS)
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Purification system (e.g., flash column chromatography)
Procedure:
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Preparation: Under an inert atmosphere, dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF.
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Basification: Add the base (e.g., K₂CO₃, 2.0-3.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to deprotonate the nucleophile.
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Linker Addition: Dissolve t-Boc-N-amido-PEG2-C6-Cl (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
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Reaction: Stir the reaction mixture at an appropriate temperature (e.g., room temperature to 80 °C) for 2-24 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.
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Work-up: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine to remove DMF and excess base.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system to yield the Boc-protected PROTAC intermediate.
Protocol 2: t-Boc Deprotection and Amide Coupling
This protocol outlines the removal of the t-Boc protecting group followed by the coupling of the newly formed amine to a carboxylic acid on the E3 ligase ligand.
Materials:
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Boc-protected PROTAC intermediate from Protocol 1
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Anhydrous Dichloromethane (DCM)
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Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
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E3 ligase ligand with a carboxylic acid moiety
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Peptide coupling reagent (e.g., HATU, HBTU)
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A non-nucleophilic base (e.g., DIPEA)
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Anhydrous DMF
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Analytical and purification systems as in Protocol 1
Procedure:
Part A: t-Boc Deprotection [5]
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Dissolution: Dissolve the Boc-protected PROTAC intermediate in anhydrous DCM.
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Acidification: To the stirred solution, add an excess of the acidic deprotection reagent (e.g., 20-50% v/v TFA in DCM or 10 equivalents of 4M HCl in 1,4-dioxane) at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
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Removal of Acid: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual acid. The resulting amine salt is often used directly in the next step.
Part B: Amide Coupling
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Activation of Carboxylic Acid: In a separate flask, dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF. Add the coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
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Coupling Reaction: Add a solution of the deprotected amine-terminated intermediate (1.1 equivalents) in anhydrous DMF to the activated E3 ligase ligand solution.
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Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.
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Work-up and Purification: Once the reaction is complete, perform an aqueous work-up as described in Protocol 1. Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Conclusion
t-Boc-N-amido-PEG2-C6-Cl is a versatile and valuable tool for researchers in the field of targeted protein degradation. Its bifunctional nature, combined with the strategic placement of a cleavable protecting group and a beneficial PEG spacer, allows for the efficient and controlled synthesis of PROTACs. The protocols and workflow described in this guide provide a solid foundation for the successful implementation of this linker in the development of novel protein degraders.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
